REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14].[BH4-].[Na+].CCO>C1COCC1.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH:18][CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:19] |f:2.3|
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Name
|
|
Quantity
|
2.358 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
|
14.19 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)=O
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Name
|
|
Quantity
|
6.47 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
1.366 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
46.3 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5.83 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.73 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring for 3 hours
|
Duration
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3 h
|
Type
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FILTRATION
|
Details
|
filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned between EtOAc and brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
affording 2.52 g of crude product
|
Type
|
CUSTOM
|
Details
|
1.4 g of this product were purified by chromatography on silica gel column (DCM:EtOAc=70:30 to 50:50)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CNCC(=O)OCC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.79 mmol | |
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |